4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one
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Description
4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C11H17N5O2S and its molecular weight is 283.35. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Research on s-triazine derivatives, including 4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one, has shown that these compounds exhibit significant inhibitory action against carbonic anhydrase isoforms. Specifically, they are effective against the cytosolic isoforms hCA I and II, and the tumor-associated isoform hCA IX. This inhibition suggests potential in developing unconventional anticancer drugs targeting hypoxia-induced CA isoforms (Havránková et al., 2018).
Antimicrobial Activity
Synthesized derivatives of 1,2,4-triazol-3-one, such as those involving this compound, have been evaluated for their antimicrobial properties. Some of these compounds demonstrated significant antimicrobial activities against various microorganisms, indicating their potential application in the development of new antimicrobial agents (Bektaş et al., 2007).
Polymer Synthesis
Triazine derivatives are utilized in Michael addition polymerizations with trifunctional amines, leading to the formation of novel linear poly(amido amine)s. These polymers, which include secondary and tertiary amines in their backbones, are synthesized through a reaction with compounds like 4-aminomethyl piperidine, showcasing the triazine derivative's relevance in polymer chemistry (Wang et al., 2005).
Anticancer Research
Compounds synthesized from triazine derivatives, incorporating piperazines and piperidines, have been explored for their anticancer properties. These compounds exhibit notable antiproliferative activity against various human cancer cell lines, suggesting their potential as leads in anticancer drug discovery (Mallesha et al., 2012).
Enzyme Interaction Studies
Studies on Lu AA21004, a novel antidepressant containing a 4-aminophenyl piperazine derivative, revealed insights into its metabolic pathway. This research, including the oxidative metabolism of such compounds, informs the development of drugs with similar structures (Hvenegaard et al., 2012).
Chemical Synthesis and Biological Evaluation
The synthesis of triazine-based derivatives for biological evaluation, including enzyme inhibition and antimicrobial testing, highlights the compound's potential in various pharmaceutical applications. Studies on 1,3,4-oxadiazole derivatives and their interaction with enzymes like butyrylcholinesterase exemplify this application (Khalid et al., 2016).
Properties
IUPAC Name |
4-amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-8-10(18)16(12)11(14-13-8)19-7-9(17)15-5-3-2-4-6-15/h2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPONNRXRPGUPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.